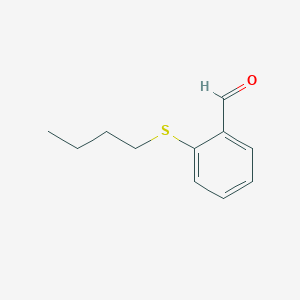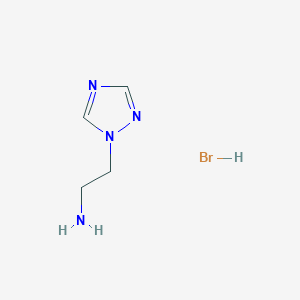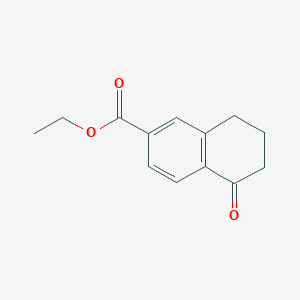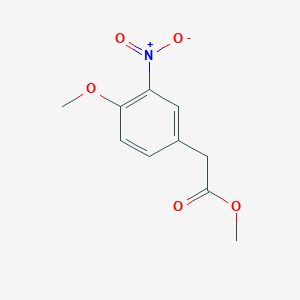
2-(4-甲氧基-3-硝基苯基)乙酸甲酯
描述
Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The molecular structure of Methyl 2-(4-methoxy-3-nitrophenyl)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI code for this compound is 1S/C10H11NO5/c1-15-9-4-3-7 (6-10 (12)16-2)5-8 (9)11 (13)14/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a solid at room temperature . It has a molecular weight of 225.2 . The compound should be stored in a sealed container in a dry environment .科学研究应用
Proteomics
This compound is mentioned as a specialty product for proteomics research . It can be used in the study of protein expression and function, particularly in the identification of nitration sites on proteins, which is important in understanding various diseases.
安全和危害
Methyl 2-(4-methoxy-3-nitrophenyl)acetate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation . In case of ingestion or inhalation, immediate medical assistance should be sought .
属性
IUPAC Name |
methyl 2-(4-methoxy-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFCSCBORMDMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551150 | |
| Record name | Methyl (4-methoxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxy-3-nitrophenyl)acetate | |
CAS RN |
34837-88-2 | |
| Record name | Methyl 4-methoxy-3-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-methoxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



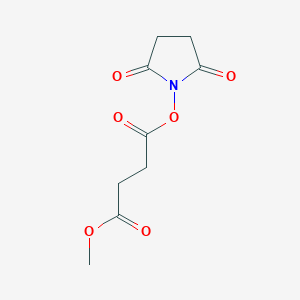
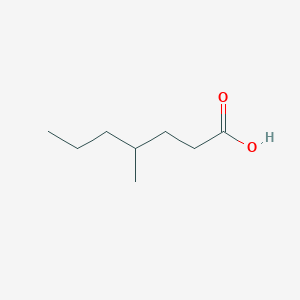

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
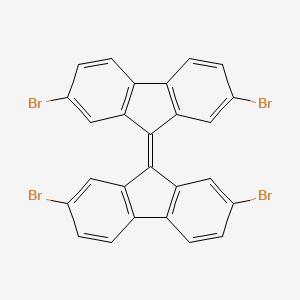
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

